molecular formula C15H13ClN2O3S B5757877 N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide

N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide

Cat. No. B5757877
M. Wt: 336.8 g/mol
InChI Key: BCPAZFNQCBWOTM-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide, also known as NSC-719239, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of acrylamide derivatives and has been shown to have promising anti-tumor activity in various preclinical studies.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This inhibition of HDAC activity leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to have both biochemical and physiological effects. Biochemically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide inhibits tubulin polymerization and HDAC activity, leading to changes in gene expression and apoptosis. Physiologically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit tumor growth in various preclinical models.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has several advantages for lab experiments. It has been extensively studied and has shown promising anti-tumor activity in various preclinical models. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to enhance the efficacy of other anti-cancer drugs. However, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has some limitations for lab experiments. It is a synthetic compound that requires a multistep synthesis process, which can be time-consuming and expensive. Moreover, the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide research. One direction is to investigate the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail. This could involve studying its effects on specific signaling pathways and gene expression patterns. Another direction is to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in combination with other anti-cancer drugs. This could involve studying its effects on drug resistance and toxicity. Moreover, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail to optimize its potential use in cancer treatment. Finally, there is a need to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in other diseases, such as neurodegenerative diseases and inflammatory diseases.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide can be synthesized through a multistep process starting from 3-chlorobenzaldehyde. The first step involves the conversion of 3-chlorobenzaldehyde to 3-chlorocinnamic acid, which is then reacted with sulfanilamide to form N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including breast cancer, lung cancer, and pancreatic cancer. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Moreover, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to enhance the efficacy of other anti-cancer drugs such as paclitaxel and cisplatin.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-11(10-12)4-9-15(19)18-13-5-7-14(8-6-13)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPAZFNQCBWOTM-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.